Cas no 1850095-08-7 (2-Amino-3-methoxybutanamide)

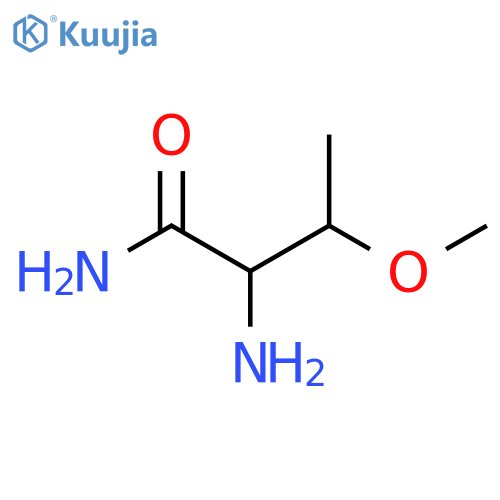

2-Amino-3-methoxybutanamide structure

商品名:2-Amino-3-methoxybutanamide

2-Amino-3-methoxybutanamide 化学的及び物理的性質

名前と識別子

-

- EN300-1299639

- 1850095-08-7

- 2-amino-3-methoxybutanamide

- Butanamide, 2-amino-3-methoxy-

- 2-Amino-3-methoxybutanamide

-

- インチ: 1S/C5H12N2O2/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)

- InChIKey: SUZPZVRBFHVMRD-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)C(C(N)=O)N

計算された属性

- せいみつぶんしりょう: 132.089877630g/mol

- どういたいしつりょう: 132.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

じっけんとくせい

- 密度みつど: 1.077±0.06 g/cm3(Predicted)

- ふってん: 279.8±30.0 °C(Predicted)

- 酸性度係数(pKa): 15.61±0.50(Predicted)

2-Amino-3-methoxybutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1299639-50mg |

2-amino-3-methoxybutanamide |

1850095-08-7 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1299639-0.1g |

2-amino-3-methoxybutanamide |

1850095-08-7 | 0.1g |

$829.0 | 2023-06-06 | ||

| Enamine | EN300-1299639-0.5g |

2-amino-3-methoxybutanamide |

1850095-08-7 | 0.5g |

$905.0 | 2023-06-06 | ||

| Enamine | EN300-1299639-100mg |

2-amino-3-methoxybutanamide |

1850095-08-7 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1299639-2500mg |

2-amino-3-methoxybutanamide |

1850095-08-7 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1299639-250mg |

2-amino-3-methoxybutanamide |

1850095-08-7 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1299639-1000mg |

2-amino-3-methoxybutanamide |

1850095-08-7 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1299639-0.25g |

2-amino-3-methoxybutanamide |

1850095-08-7 | 0.25g |

$867.0 | 2023-06-06 | ||

| Enamine | EN300-1299639-500mg |

2-amino-3-methoxybutanamide |

1850095-08-7 | 500mg |

$671.0 | 2023-09-30 | ||

| Enamine | EN300-1299639-2.5g |

2-amino-3-methoxybutanamide |

1850095-08-7 | 2.5g |

$1848.0 | 2023-06-06 |

2-Amino-3-methoxybutanamide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1850095-08-7 (2-Amino-3-methoxybutanamide) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量